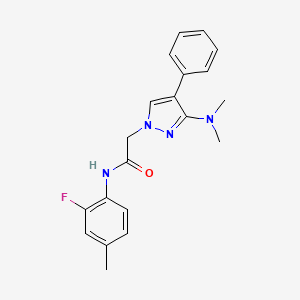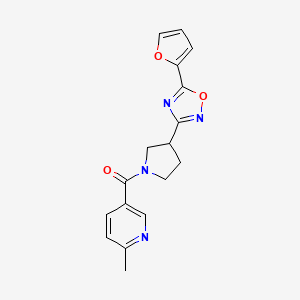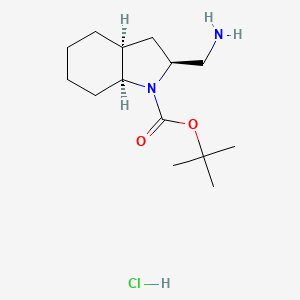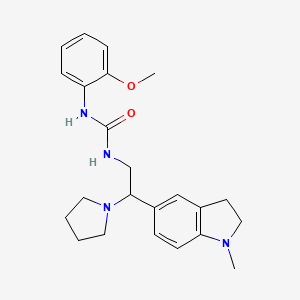amine hydrochloride CAS No. 2241142-56-1](/img/structure/B2820906.png)
[1-(2,4-Difluorophenyl)but-3-yn-2-yl](methyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2,4-Difluorophenyl)but-3-yn-2-ylamine hydrochloride” is a chemical compound with the CAS Number: 2241142-56-1 . It has a molecular weight of 231.67 and its IUPAC name is 1-(2,4-difluorophenyl)-N-methylbut-3-yn-2-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11F2N.ClH/c1-3-10(14-2)6-8-4-5-9(12)7-11(8)13;/h1,4-5,7,10,14H,6H2,2H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Applications De Recherche Scientifique
The following summaries highlight the scientific research applications related to compounds structurally similar or relevant to "1-(2,4-Difluorophenyl)but-3-yn-2-ylamine hydrochloride", excluding drug use, dosage, and side effects as per the specified requirements.
Chemosensitive Chlorophyll Derivatives for Amine Detection
Chemosensitive chlorophyll derivatives have been developed for the optical detection of various amines. Methyl 3-trifluoroacetyl-131-deoxo-pyropheophorbide-a and its derivatives, which are synthesized by modifying naturally occurring chlorophyll-a, react with amines to form hemiaminal-type adducts. These adducts exhibit blue-shifted absorption bands, enabling the selective detection of primary amines and polyamines through spectral changes and fluorescence emission spectroscopy, demonstrating potential applications in quantitative analysis and quick detection of amines in solution (Tamiaki et al., 2013).
Catalytic Synthesis of Fluorinated Compounds
The catalytic synthesis of various β-substituted-trifluoromethyl-ethenes from 2-chloro-3,3,3-trifluoroprop-1-ene highlights the versatility of fluoroalkenes as intermediates in chemical synthesis. This method offers a rapid entry to a range of compounds, including those for potential applications in medicinal chemistry, showcasing the utility of fluorinated ethenes as synthons for novel reactions (Meyer & El Qacemi, 2020).
Fluorinated Polyimides for Advanced Materials
Novel organosoluble fluorinated polyimides derived from 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene and aromatic dianhydrides have been synthesized. These polyimides exhibit excellent solubility, thermal stability, low moisture absorption, and low dielectric constants, making them suitable for applications in electronics, such as insulating films and materials with low dielectric properties (Chung & Hsiao, 2008).
Antioxidant Oxidation Studies
Electrochemical and spectroscopic studies of antioxidants based on N,N′-substituted p-phenylenediamines, which are essential in the rubber industry, reveal insights into their oxidation products. These studies provide valuable information on the stability and degradation mechanisms of these antioxidants, which can influence the development of new materials with enhanced durability and performance (Rapta et al., 2009).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . The specific interactions and resulting changes would depend on the particular target and the biochemical pathway involved.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways, leading to diverse biological activities . The downstream effects of these pathways would depend on the specific target and the mode of action of the compound.
Result of Action
Based on the known activities of indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects depending on its specific targets and mode of action .
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-N-methylbut-3-yn-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N.ClH/c1-3-10(14-2)6-8-4-5-9(12)7-11(8)13;/h1,4-5,7,10,14H,6H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCIPFZOLYCZMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=C(C=C(C=C1)F)F)C#C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[Methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2820825.png)

![N-(1,3-benzodioxol-5-yl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2820828.png)

![1-[2-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one](/img/structure/B2820835.png)


![2-Methyl-6-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2820839.png)
![2-(3-Chlorophenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2820840.png)
![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2820843.png)
![(E)-3-(dimethylamino)-2-[2-(4-ethoxyphenoxy)benzoyl]-2-propenenitrile](/img/structure/B2820844.png)
![3-methyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2820845.png)
